

Edoxaban pharmacokinetics absorption distribution metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Edoxaban tosylate monohydrate

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Core Pharmacokinetic Properties of Edoxaban

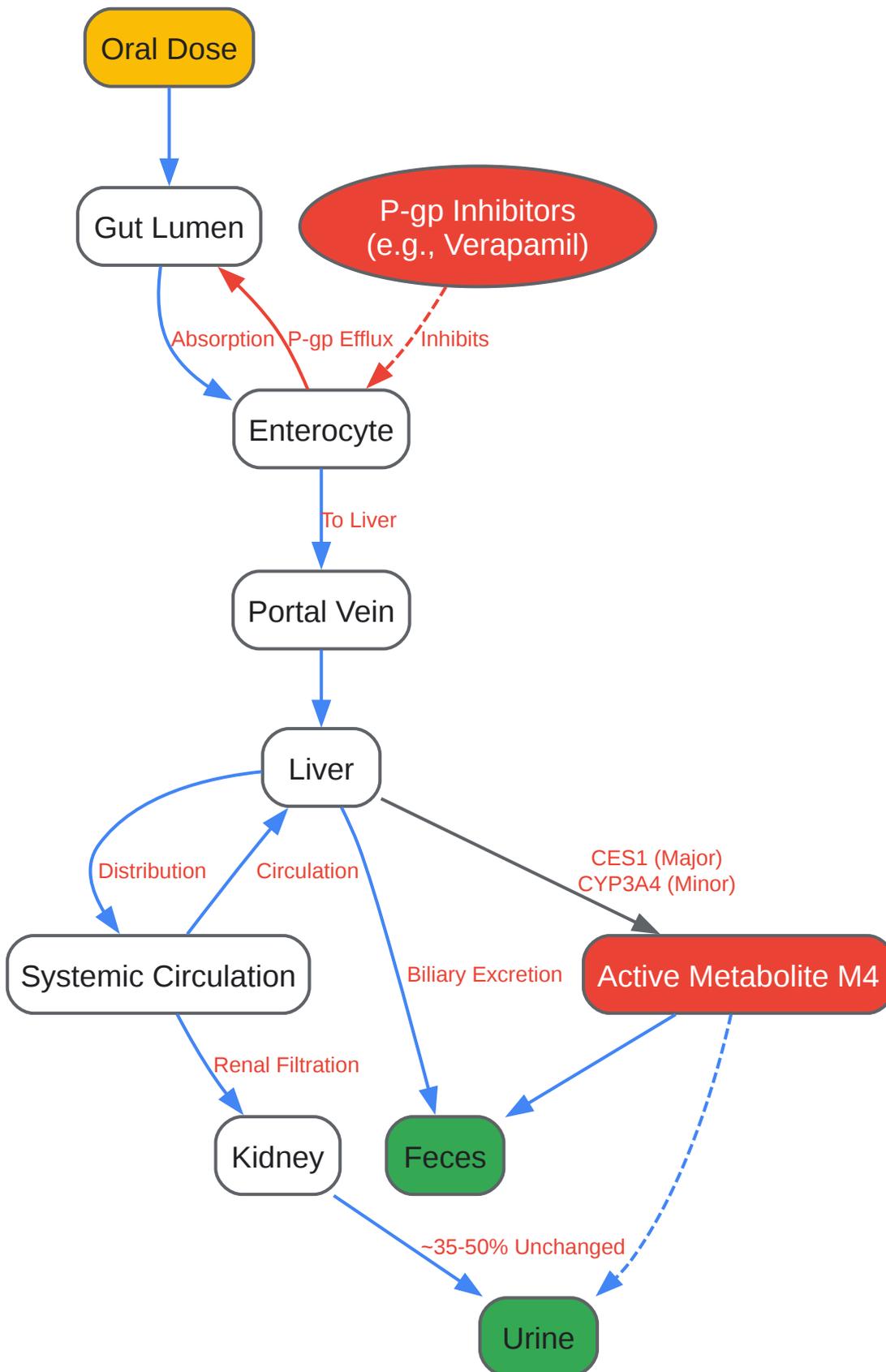
The table below summarizes the fundamental pharmacokinetic (PK) and pharmacodynamic (PD) parameters of edoxaban.

Parameter	Description
Mechanism of Action	Direct, selective, and reversible inhibition of factor Xa (FXa). [1]
Bioavailability	Approximately 62%. [2]
Tmax (Time to Cmax)	1 to 2 hours post-dose. [2] [1]
Plasma Protein Binding	About 55% (40-59%). [3]
Apparent Volume of Distribution (Vd/F)	336.4 L (value fixed for a population PK model in Japanese AF patients). [4] [5]
Primary Metabolic Enzymes	Carboxylesterase 1 (CES1, major); Cytochrome P450 3A4 (CYP3A4, minor). [3]
Key Transporters	P-glycoprotein (P-gp). [4] [3] [6]

Parameter	Description
Elimination Half-life	10 to 14 hours. [2] [1]
Fraction Excreted Unchanged in Urine	Approximately 35-50%. [2] [1]
Fraction Excreted via Feces	Approximately 60% (includes unabsorbed drug and biliary excretion). [2]
Active Metabolites	M4 metabolite (formed by CES1), has higher in vitro anti-FXa activity than parent drug but low plasma exposure (<10% of total). [3]

ADME Pathway and Key Interactions

The following diagram illustrates the journey of edoxaban in the body, from absorption to excretion, highlighting key proteins involved.



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This diagram maps the complete ADME process, showing where key drug interactions and metabolic activities occur.

Quantitative Influences on PK and Clinical Dosing

Edoxaban exposure is significantly affected by patient physiology and concomitant medications. The table below summarizes the impact of key covariates.

Covariate	Impact on Edoxaban Exposure (AUC)	Clinical Dosing Recommendation
Renal Impairment (Reduced CLcr)	Increased exposure due to decreased renal clearance. [4] [3]	NVAF: Reduce dose to 30 mg once daily if CrCl 15-50 mL/min. Avoid if CrCl >95 mL/min. VTE: Reduce dose to 30 mg once daily if CrCl 15-50 mL/min or body weight <60 kg. [1]
Drug-Drug Interactions (P-gp Inhibitors)	Increased Cmax and AUC. [2] [6]	Concomitant use of strong P-gp inhibitors (e.g., cyclosporine, dronedarone, erythromycin, ketoconazole) is a criterion for dose reduction to 30 mg once daily. [2] [1]
Body Weight (<60 kg)	Increased trough concentrations (Cmin). [2]	For VTE treatment, reduce dose to 30 mg once daily. [1]
Age (Geriatric ≥80 years)	Population PK models suggest increased exposure compared to trial populations. [7]	Follow renal dosing guidelines; real-world studies support 15-30 mg daily in very elderly. [8] [9]
Proton Pump Inhibitors (PPIs)	Reduces relative bioavailability by 24%, but not considered clinically relevant. [7]	No dose adjustment required. [7]

Key Experimental Models and Methodologies

Researchers use several advanced techniques to characterize edoxaban's pharmacokinetics.

- **1. Physiologically Based Pharmacokinetic (PBPK) Modeling**

- **Purpose:** To predict PK profiles, drug-drug interactions (DDIs), and drug-disease interactions in virtual populations. [3]
- **Protocol Overview:** A whole-body PBPK model for edoxaban and its metabolite M4 was developed in SimCYP. The model integrates drug-dependent parameters (e.g., permeability, enzyme/transporter kinetics) with population-dependent physiological parameters. It was validated by comparing predicted plasma concentration-time profiles and AUC values with observed clinical data from healthy subjects, both with and without interacting drugs. [3] [6]
- **Application:** The validated model was used to simulate and predict the synergistic effect of inhibitory DDIs and renal impairment on edoxaban and M4 exposure and the resulting anticoagulation effect. [3]

- **2. Population Pharmacokinetic (PPK) Analysis**

- **Purpose:** To quantify and explain the inter-individual variability in drug concentrations using sparse real-world patient data. [4] [5]
- **Protocol Overview:** A one-compartment model with first-order absorption and elimination is typically used. The model is built using non-linear mixed-effects modeling software (e.g., NONMEM). Covariates like creatinine clearance (CL_{cr}), body weight, age, and genetic polymorphisms (e.g., ABCB1, CYP3A5) are tested for their influence on apparent oral clearance (CL/F). [4] [5]
- **Finding:** A PPK analysis in 131 Japanese AF patients confirmed that renal function (CL_{cr}) is a significant covariate for CL/F, while genetic polymorphisms in ABCB1 and CYP3A5 were not. [4] [5]

- **3. In Vivo Pharmacodynamic (PD) Correlations**

- **Purpose:** To link drug exposure to clinical effects (efficacy and safety). [2] [8]
- **Protocol Overview:** In clinical studies, plasma edoxaban concentrations are correlated with PD markers like anti-Factor Xa activity. For example, blood samples are collected at trough (pre-dose) and peak (3-4 hours post-dose) to measure anti-FXa levels, which serve as a validated surrogate for plasma concentration. [8] [9]
- **Finding:** Phase II studies indicated that trough concentrations (C_{min}) are more closely associated with bleeding rates than peak concentrations. [2] Real-world studies in octogenarians use anti-FXa levels to confirm the pharmacodynamic profile of reduced-dose regimens. [8] [9]

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To cite this document: Smolecule. [Edoxaban pharmacokinetics absorption distribution metabolism]. Smolecule, [2026]. [Online PDF]. Available at:
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